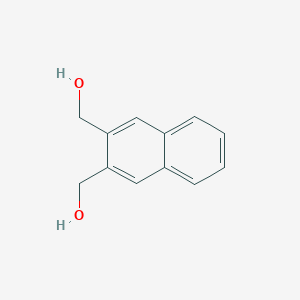

2,3-Bis(hydroxymethyl)naphthalene

Description

Contextual Significance of Naphthalene (B1677914) Derivatives in Contemporary Organic Chemistry

Naphthalene, a polycyclic aromatic hydrocarbon (PAH) composed of two fused benzene (B151609) rings, serves as a fundamental building block in organic chemistry. algoreducation.comnumberanalytics.com Its derivatives are integral to the production of a wide array of industrial and pharmaceutical products, including dyes, pigments, plastics, and synthetic fibers. algoreducation.comnumberanalytics.comresearchgate.net The rigid, planar structure and the extended π-electron system of the naphthalene core impart unique photophysical and chemical properties to its derivatives, making them valuable components in the development of fluorescent probes and organic electronic materials. nih.gov Naphthalene and its derivatives are also found in various natural products and are used as intermediates in the synthesis of agrochemicals and pharmaceuticals, such as analgesics and anti-inflammatory agents. numberanalytics.comresearchgate.netwikipedia.org

Role of Hydroxymethyl Functionalities in Molecular Design and Reactivity

The hydroxymethyl group (–CH2OH) is a simple yet crucial functional group in organic chemistry, consisting of a methylene (B1212753) bridge attached to a hydroxyl group. biologyinsights.comwikipedia.org Its presence significantly influences a molecule's physical and chemical properties. The hydroxyl component introduces polarity and the capacity for hydrogen bonding, which can enhance water solubility and mediate intermolecular interactions. biologyinsights.comnumberanalytics.com This ability to form hydrogen bonds is fundamental in molecular recognition, allowing molecules to "dock" with biological targets like enzymes and receptors. biologyinsights.com In synthetic chemistry, the hydroxymethyl group is a versatile handle that can be readily transformed into other functional groups, such as aldehydes, carboxylic acids, or halides, providing a pathway to more complex molecular architectures. rsc.org

Overview of Key Research Domains for 2,3-Bis(hydroxymethyl)naphthalene

The unique combination of a rigid naphthalene backbone and two reactive hydroxymethyl groups makes this compound a valuable precursor and building block in several key areas of chemical research.

Contributions to Organic Synthesis Methodologies

This compound serves as a key starting material in the synthesis of more complex molecules. For instance, it can be oxidized to form naphthalene-2,3-dicarboxaldehyde, a precursor for the synthesis of larger polyaromatic hydrocarbons. rsc.orgsemanticscholar.org Research has demonstrated its use in both traditional solution-based synthesis and more environmentally friendly mechanochemical methods. researchgate.netresearchgate.net These synthetic routes are crucial for creating novel materials with tailored electronic and optical properties.

Applications in Supramolecular Chemistry

The directional hydrogen bonding capabilities of the two hydroxymethyl groups on the rigid naphthalene scaffold make this compound an excellent candidate for constructing well-defined supramolecular assemblies. These assemblies can form through self-assembly processes, leading to the creation of complex architectures such as coordination polymers and metal-organic frameworks (MOFs). The specific geometry of the molecule dictates the structure and properties of the resulting supramolecular entity.

Relevance in Materials Science and Nanotechnology

In the realm of materials science, derivatives of this compound are explored for their potential in creating novel organic materials. The naphthalene core provides thermal stability and desirable electronic properties, while the hydroxymethyl groups allow for polymerization or incorporation into larger polymer backbones. These materials can find applications in organic light-emitting diodes (OLEDs), sensors, and other electronic devices. nih.gov The molecule's structure is also relevant to the synthesis of polyaromatic hydrocarbons, which are of interest for their applications in nanotechnology. researchgate.net

Exploration in Chemical Biology and Medicinal Chemistry

The structural motif of 1-aryl-2,3-bis(hydroxymethyl)naphthalene is found in a class of compounds known as lignans (B1203133), some of which exhibit interesting biological activities. acs.orgresearchgate.net Researchers have synthesized series of these compounds and evaluated their potential as selective inhibitors of enzymes like phosphodiesterase IV (PDE IV), which is a target for anti-asthmatic agents. acs.orgacs.org Furthermore, some lignans have shown promise for their antioxidant and anti-inflammatory properties. nih.gov The hydroxymethyl groups play a critical role in the interaction of these molecules with their biological targets. Additionally, a related compound, 5,8-dihydroxy-2,3-bis(hydroxymethyl)naphthalene-1,4-dione, has demonstrated inhibitory effects on breast tumor cells. researchgate.net

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₂O₂ | |

| Molar Mass | 188.22 g/mol | |

| Appearance | Beige Solid | chemicalbook.com |

| Melting Point | 157 °C | chemicalbook.com |

| CAS Number | 31554-15-1 | chemicalbook.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

[3-(hydroxymethyl)naphthalen-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c13-7-11-5-9-3-1-2-4-10(9)6-12(11)8-14/h1-6,13-14H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTYJRRQQOLBRGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344629 | |

| Record name | 2,3-Bis(hydroxymethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31554-15-1 | |

| Record name | 2,3-Bis(hydroxymethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2,3 Bis Hydroxymethyl Naphthalene

Mechanochemical Approaches for Sustainable Synthesis

Mechanochemistry has emerged as a powerful and environmentally benign alternative to traditional solvent-based synthetic methods. By utilizing mechanical force to induce chemical reactions, this approach often leads to higher efficiency, reduced waste, and access to novel chemical reactivities.

Solvent-Free Reaction Environments and Enhanced Efficiency

The synthesis of 2,3-Bis(hydroxymethyl)naphthalene can be effectively achieved through mechanochemical means, specifically by the high-speed ball milling of 2,3-dimethylnaphthalene (B165509) with a suitable oxidizing agent and a source of hydroxyl groups. This solvent-free approach presents a significant improvement over conventional solution-phase reactions, which are often hampered by the low solubility of polyaromatic hydrocarbons in environmentally friendly solvents and their propensity for oxidation in solution. researchgate.net

Mechanochemical synthesis offers several advantages, including reduced reaction times and increased energy efficiency. The direct input of mechanical energy can overcome the activation barriers of the reaction without the need for high temperatures, thus preserving the integrity of thermally sensitive functional groups.

Role of Grinding Auxiliaries in Modulating Reaction Kinetics and Yields

In mechanochemical reactions, the use of grinding auxiliaries, also known as liquid-assisted grinding (LAG), can play a crucial role in modulating the reaction kinetics and improving product yields. While a completely solvent-free environment is often the goal, the addition of a small amount of a liquid phase can facilitate more efficient mixing of reactants, enhance the transfer of mechanical energy, and prevent the agglomeration of solid particles.

The choice of a grinding auxiliary can significantly impact the outcome of the reaction. For instance, the use of a minimal amount of a high-boiling, inert liquid can create a more homogeneous reaction mixture, leading to faster reaction rates and higher conversion to the desired product. The specific effects of different auxiliaries on the synthesis of this compound are an area of ongoing investigation, with the aim of optimizing reaction conditions for maximum efficiency and selectivity.

Mechanistic Investigations into Solid-State Reactivity and Intermolecular Forces

The mechanism of mechanochemical reactions in the solid state is complex and involves the interplay of various physical and chemical phenomena. The input of mechanical energy leads to the formation of highly reactive surfaces, defects, and localized hot spots within the solid reactants. These energetic sites can initiate chemical transformations that are not readily achievable through conventional thermal methods.

In the solid-state synthesis of this compound, intermolecular forces such as van der Waals interactions and hydrogen bonding play a critical role in the packing of the reactant molecules in the crystal lattice. The efficiency of the mechanochemical reaction is influenced by how effectively the mechanical energy can disrupt these forces and bring the reactive centers of the molecules into close proximity. Advanced analytical techniques, such as in-situ X-ray diffraction and Raman spectroscopy, are employed to probe the structural changes and reactive intermediates that occur during the milling process, providing valuable insights into the solid-state reaction mechanism.

Oxidative Transformations and Dialdehyde (B1249045) Generation

The selective oxidation of this compound to its corresponding dialdehyde, naphthalene-2,3-dicarbaldehyde (B13756), is a critical transformation that opens up avenues for the synthesis of a wide range of complex heterocyclic and macrocyclic structures.

Conversion to Naphthalene-2,3-dicarbaldehyde

Naphthalene-2,3-dicarbaldehyde is a valuable synthon in organic synthesis. Its two aldehyde functional groups, held in a rigid ortho-relationship on the naphthalene (B1677914) core, make it an ideal building block for the construction of compounds with unique structural and electronic properties. The conversion of this compound to this dialdehyde requires a selective oxidation method that can efficiently oxidize the primary alcohol groups without leading to over-oxidation to carboxylic acids or other side products.

Applications of Selective Oxidizing Agents (e.g., IBX oxidation)

2-Iodoxybenzoic acid (IBX) has proven to be a highly effective and selective reagent for the oxidation of primary alcohols to aldehydes. mdma.chresearchgate.netorganic-chemistry.org Its application in the conversion of this compound to naphthalene-2,3-dicarbaldehyde offers a reliable and high-yielding method. researchgate.net

The oxidation is typically carried out by treating the diol with a stoichiometric amount of IBX in a suitable solvent system, such as a mixture of fluorobenzene (B45895) and dimethyl sulfoxide (B87167) (DMSO), at elevated temperatures. mdma.ch The reaction proceeds cleanly, and the desired dialdehyde can be isolated in good yield. The use of IBX is particularly advantageous due to its high chemoselectivity, often obviating the need for protection of other sensitive functional groups within the molecule.

Table 1: Summary of Synthetic and Transformation Reactions

| Reaction | Reactants | Reagents and Conditions | Product | Yield | Reference |

| Mechanochemical Synthesis | 2,3-Dimethylnaphthalene | Oxidizing agent, hydroxyl source, high-speed ball milling | This compound | - | researchgate.net |

| IBX Oxidation | This compound | IBX, Fluorobenzene/DMSO, 80-90 °C | Naphthalene-2,3-dicarbaldehyde | High | mdma.ch |

Yield data for the mechanochemical synthesis is not specified in the available literature.

Derivatization Strategies and Functional Group Interconversions

The two primary alcohol functionalities of this compound are the key to its reactivity, allowing for a wide range of functional group interconversions. These transformations are pivotal for the synthesis of more complex molecules with tailored properties.

Lignans (B1203133) are a class of naturally occurring polyphenols with diverse biological activities. The naphthalene scaffold can be incorporated into lignan-like structures, and this compound serves as a valuable starting material for such syntheses. Methodologies developed for the synthesis of podophyllotoxin (B1678966) and thuriferic acid-type lignans have been adapted for derivatives carrying a naphthalene moiety. nih.gov For instance, starting from the 1,3-dithiane (B146892) of 2-naphthaldehyde, which can be conceptually derived from this compound via oxidation, analogues in the 2,1-naphthalene series have been prepared. nih.gov The bulky naphthalene system in these analogues significantly influences their preferred conformations. nih.gov

Furthermore, the synthesis of various arylnaphthalene lactone lignan (B3055560) natural products has been a subject of considerable interest due to their biological activities. nih.gov While direct synthesis from this compound is not always the chosen route, the methodologies employed are often applicable. For example, tandem reactions of 2-alkynylbenzonitriles with a Reformatsky reagent have provided a novel and efficient approach to 1-aminonaphthalene-2-carboxylates, which can be further elaborated into arylnaphthalene lactone lignans. rsc.org

A common strategy for creating substituted naphthalenes involves the conversion of the hydroxymethyl groups into more reactive functionalities, such as halomethyl groups. The resulting 2,3-bis(bromomethyl)naphthalene (B3052160) is a key intermediate that can undergo various nucleophilic substitution reactions to introduce a wide array of substituents onto the naphthalene core.

Table 1: Examples of Lignan Analogues Derived from Naphthalene Precursors

| Lignan Analogue Type | Synthetic Strategy | Key Precursor | Reference |

| Podophyllotoxin Analogue | Adaptation of existing lignan synthesis methodologies | 2-Naphthaldehyde derivative | nih.gov |

| Thuriferic Acid Analogue | Adaptation of existing lignan synthesis methodologies | 2-Naphthaldehyde derivative | nih.gov |

| Arylnaphthalene Lactone | Tandem reaction of 2-alkynylbenzonitriles | 2-Alkynylbenzonitrile | rsc.org |

| Helioxanthin | Reductive debromination and selective oxidation | Dibromophenylnaphthalenedicarboxylic acid anhydride | rsc.org |

The rigid and well-defined geometry of the naphthalene unit makes this compound an attractive component for the construction of macrocycles and calixarene-like structures. These large, cyclic molecules are of great interest in host-guest chemistry and materials science.

The synthesis of macrocycles often involves the reaction of bifunctional building blocks under high-dilution conditions to favor intramolecular cyclization. This compound, or more commonly its di-halogenated derivative, 2,3-bis(bromomethyl)naphthalene, can be reacted with other difunctionalized molecules, such as diphenols or diamines, to form large ring systems. For example, a bis-urea naphthalene macrocycle has been synthesized from 2,7-dimethylnaphthalene, showcasing the utility of naphthalene derivatives in macrocycle formation. mun.ca While this example uses a different isomer, the synthetic principles are transferable.

Calixarenes are a well-known class of macrocycles, and the incorporation of naphthalene units into their structure leads to "calixnaphthalenes." These molecules possess deeper cavities compared to their benzene-based analogues. mun.ca The synthesis of calix nih.govnaphthalenes has been achieved through both one-pot and convergent procedures. mun.ca A recent development in this area is the synthesis of deep-cavity calix nih.govnaphth nih.govarene macrocycles through a 2 + 2 fragment coupling macrocyclization, where a derivative of 2,3-dimethoxynaphthalene (B160810) was utilized. mdpi.com This highlights the potential of 2,3-disubstituted naphthalenes as key components in the construction of these complex supramolecular hosts.

Table 2: Naphthalene-Containing Macrocyclic and Calixarene-like Structures

| Structure Type | Synthetic Approach | Naphthalene Precursor | Reference |

| Bis-Urea Naphthalene Macrocycle | Multi-step synthesis from dimethylnaphthalene | 2,7-Dimethylnaphthalene | mun.ca |

| Calix nih.govnaphthalene | One-pot or convergent synthesis | 1-Naphthol | mun.ca |

| Deep-Cavity Calix nih.govnaphth nih.govarene | 2 + 2 fragment coupling macrocyclization | 2,3-Dimethoxynaphthalene derivative | mdpi.com |

| Water-Soluble Naphthalene-Based Macrocycle | Multi-step synthesis and functionalization | Naphthalene derivative | rsc.org |

| Bis-Macrocyclic Host | Multi-step synthesis involving naphthalene-1,5-diol | Naphthalene-1,5-diol | nih.gov |

The conversion of the hydroxymethyl groups of this compound into halomethyl groups is a crucial functional group interconversion that opens up a wide range of subsequent chemical transformations. The most common halogenated derivative is 2,3-bis(bromomethyl)naphthalene.

The synthesis of 2,3-bis(bromomethyl)naphthalene is typically achieved through the bromination of 2,3-dimethylnaphthalene using N-bromosuccinimide (NBS) in the presence of a radical initiator. mpg.de This reaction provides a versatile intermediate for further synthetic manipulations. mpg.de

The synthesis of fluorinated derivatives, such as 2,3-bis(fluoromethyl)naphthalene, is of interest due to the unique properties that fluorine atoms impart to organic molecules. While direct fluorination of the diol can be challenging, a common strategy involves halogen exchange from the corresponding bromo-derivative. For instance, the synthesis of 2,7-bis(fluoromethyl)naphthalene was successfully achieved by treating 2,7-bis(bromomethyl)naphthalene (B1600061) with a fluoride (B91410) source like cesium fluoride in an aprotic solvent. researchgate.net This method is expected to be applicable to the 2,3-isomer as well. Initial attempts to prepare 2,7-bis(fluoromethyl)naphthalene by treating 2,7-bis(hydroxymethyl)naphthalene with Olah's reagent (HF/pyridine) were unsuccessful, highlighting the utility of the halogen exchange approach. researchgate.net

Table 3: Halogenation and Fluoromethylation Reactions of Naphthalene Derivatives

| Reaction | Reagents and Conditions | Product | Isomeric Precursor | Reference |

| Bromination | N-Bromosuccinimide (NBS), radical initiator | 2,3-Bis(bromomethyl)naphthalene | 2,3-Dimethylnaphthalene | mpg.de |

| Fluorination (Halogen Exchange) | Cesium fluoride, acetonitrile, reflux | 2,7-Bis(fluoromethyl)naphthalene | 2,7-Bis(bromomethyl)naphthalene | researchgate.net |

| Fluorination (Attempted) | Olah's reagent (HF/pyridine) | Failure to produce desired product | 2,7-Bis(hydroxymethyl)naphthalene | researchgate.net |

This compound can serve as a scaffold for the synthesis of novel chromophores, which are molecules that absorb and emit light and have applications in areas such as fluorescent probes and organic electronics. A prominent example is the synthesis of distyrylnaphthalene derivatives.

Iterative Synthesis for Polyaromatic Hydrocarbon Scaffolds

The development of synthetic routes to larger polycyclic aromatic hydrocarbons (PAHs) and acenes is a significant area of research due to their interesting electronic and optical properties. This compound and its derivatives can be considered as potential starting materials for the iterative extension of the aromatic system.

While specific ring expansion methodologies starting directly from this compound to form larger acenes are not extensively documented, related transformations provide insights into potential synthetic strategies. One such approach involves the on-surface dehalogenative homocoupling of benzylic bromides. researchgate.net

Studies on the on-surface reactions of 2,3-bis(bromomethyl)naphthalene on a gold surface have shown that it can undergo polymerization to form poly(o-naphthylene vinylidene). mpg.de This polymer can then be dehydrogenated upon mild annealing to yield the conjugated poly(o-naphthylene vinylene). mpg.de While this does not result in a discrete, larger acene, it demonstrates a method for extending the conjugated system starting from a 2,3-disubstituted naphthalene precursor.

The synthesis of larger acenes often involves multi-step sequences. A mechanochemical approach has been reported for the synthesis of polyaromatic hydrocarbon derivatives, including a step for the synthesis of this compound itself. researchgate.net This suggests the potential for developing iterative, solvent-free methods for building up larger aromatic systems from this key intermediate.

Comparative Analysis of Mechanochemical versus Solution-Based Synthetic Routes

The production of this compound is often achieved through the reduction of the corresponding diester, diethyl 2,3-naphthalenedicarboxylate. Both mechanochemical and solution-based methods can be employed for this transformation, each presenting a unique set of advantages and disadvantages.

Mechanochemical Synthesis: A Greener Approach

Mechanochemical synthesis utilizes mechanical energy, typically through ball milling, to initiate and sustain chemical reactions. This approach often circumvents the need for bulk solvents, which are a major source of waste in traditional chemical synthesis. researchgate.netresearchgate.net Research has indicated that the mechanochemical synthesis of this compound is a viable and environmentally conscious alternative to solution-based methods. researchgate.net

Key advantages of the mechanochemical route include:

Reduced Solvent Usage: Reactions can often be carried out in a solvent-free or nearly solvent-free environment, significantly reducing chemical waste. researchgate.netrsc.org

Enhanced Reaction Rates: The intense mixing and increased surface area of reactants in a ball mill can lead to shorter reaction times compared to solution-based methods. researchgate.net

Improved Yields: In some cases, mechanochemical methods have been reported to provide better yields. researchgate.net

Energy Efficiency: By avoiding the need to heat and reflux large volumes of solvent, mechanochemistry can be more energy-efficient. researchgate.net

For the reduction of esters, a solvent-free method using a high-speed ball mill has been reported. researchgate.netrsc.org While specific data for the synthesis of this compound via this method is not extensively detailed in the available literature, the general principle involves the milling of the ester with a reducing agent like sodium borohydride (B1222165), sometimes in the presence of an activating agent. researchgate.net

Solution-Based Synthesis: The Conventional Path

The traditional approach to synthesizing this compound involves the reduction of diethyl 2,3-naphthalenedicarboxylate in a solvent. A common and powerful reducing agent for this transformation is Lithium Aluminium Hydride (LiAlH₄). byjus.comadichemistry.commasterorganicchemistry.com

Typical characteristics of the solution-based route include:

Use of Solvents: The reaction is carried out in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). numberanalytics.comnumberanalytics.com

Reaction Conditions: These reactions often require specific temperature control, sometimes being conducted at low temperatures to manage reactivity. numberanalytics.com The process typically involves refluxing the reaction mixture for a set period.

Workup Procedures: Post-reaction, a careful workup is necessary to quench the excess reducing agent and isolate the product, which often involves the use of additional solvents and aqueous solutions. byjus.com

While effective, this method generates significant solvent waste and involves the use of highly reactive and potentially hazardous reagents like LiAlH₄.

Comparative Data

| Parameter | Mechanochemical Synthesis | Solution-Based Synthesis |

| Starting Material | Diethyl 2,3-naphthalenedicarboxylate | Diethyl 2,3-naphthalenedicarboxylate |

| Reducing Agent | Sodium Borohydride (NaBH₄) (often with an activator) | Lithium Aluminium Hydride (LiAlH₄) |

| Solvent | Typically solvent-free or minimal liquid-assisted grinding. researchgate.netrsc.org | Anhydrous diethyl ether or Tetrahydrofuran (THF). numberanalytics.comnumberanalytics.com |

| Reaction Time | Generally shorter; can range from minutes to a few hours. researchgate.net | Can range from 2 to 5 hours, plus time for workup. researchgate.net |

| Reaction Temperature | Typically room temperature. | Often requires initial cooling and subsequent reflux. numberanalytics.com |

| Yield | Reported to be high, though specific data for this compound is limited. researchgate.net | Generally in the range of 70-92% for similar aromatic ester reductions. researchgate.net |

| Environmental Impact | Significantly lower due to the absence of bulk solvents. researchgate.net | Higher due to solvent usage and waste generation. |

| Safety Considerations | Avoids large volumes of flammable solvents. | Involves highly reactive and flammable reagents and solvents. byjus.comadichemistry.com |

Detailed Research Findings

Research into mechanochemistry has demonstrated its potential to not only be a greener alternative but also to enable novel reactivity. researchgate.net For instance, the solid-state reaction of esters with sodium borohydride in a ball mill represents a significant advancement in sustainable chemistry. researchgate.net This method avoids the hazards and waste associated with metal hydrides like LiAlH₄ and large volumes of ethereal solvents.

Conversely, solution-based reductions are well-established and highly understood processes. The reduction of aromatic esters using sodium borohydride in a mixture of THF and methanol (B129727) has been shown to be effective, providing good yields in a few hours. researchgate.net This method is considered a safer alternative to using the more powerful LiAlH₄. researchgate.net However, it still relies on significant quantities of volatile organic solvents.

Advanced Applications in Chemical Sciences

Applications in Medicinal Chemistry and Chemical Biology

The structural motif of 2,3-Bis(hydroxymethyl)naphthalene has been a valuable starting point for the synthesis of various biologically active compounds. Its derivatives have been investigated for a range of pharmacological activities, demonstrating the versatility of the naphthalene (B1677914) core in drug discovery.

Phosphodiesterase (PDE IV) Inhibition Studies

While direct studies on this compound as a phosphodiesterase IV (PDE IV) inhibitor are not extensively documented in publicly available research, the broader class of naphthalene derivatives has been a subject of interest in this area. PDE IV is a crucial enzyme in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger involved in inflammatory pathways. Inhibition of PDE IV leads to an increase in cAMP, which in turn suppresses the activity of inflammatory cells. This mechanism is the basis for the therapeutic effects of PDE IV inhibitors in inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The naphthalene scaffold can be functionalized to mimic the binding motifs of known PDE IV inhibitors, making it a plausible candidate for the design of novel therapeutic agents.

Structure-Activity Relationship (SAR) Analysis for Pharmacological Efficacy

In the development of anticancer agents, SAR studies of naphthalene-substituted triazole spirodienones have revealed that specific substitutions on the naphthalene ring can lead to potent cytotoxic activity against cancer cell lines. nih.gov For example, certain compounds in this class have demonstrated remarkable inhibitory activity against MDA-MB-231, Hela, and A549 cell lines, with IC₅₀ values in the sub-micromolar range. nih.gov These findings underscore the importance of the naphthalene moiety as a scaffold that can be fine-tuned to achieve desired pharmacological properties.

Similarly, in the context of G-quadruplex ligands with antiparasitic activity, SAR studies on naphthalene diimide (NDI) derivatives have been conducted. nih.gov While a clear correlation between G4 binding and antiparasitic activity was not established for all new derivatives, the studies provided valuable data on how modifications to the spacer and cationic groups affect biological activity, suggesting that other mechanisms of action may be at play. nih.gov

Investigation of Antimicrobial Potential in Naphthalene-Derived Compounds

The naphthalene scaffold is a well-established pharmacophore in the design of antimicrobial agents. rasayanjournal.co.inresearchgate.netijpsjournal.com Several naphthalene-based molecules, such as naftifine (B1207962) and terbinafine, are already in clinical use. mdpi.com Research has shown that derivatives of 2,3-dihydroxynaphthalene (B165439) can be used to synthesize potent antimicrobial agents. mdpi.comnih.gov For example, a series of dihydroxynaphthalene-derivative bis-QACs exhibited superior bacteriostatic and bactericidal action against ESKAPE pathogens compared to commercial mono-QACs. mdpi.comnih.gov These compounds were found to cause severe membrane damage to bacteria like S. aureus and P. aeruginosa. mdpi.comnih.gov

The antimicrobial activity of naphthalene derivatives is often linked to their ability to disrupt microbial cell membranes and other essential cellular processes. The lipophilic nature of the naphthalene ring facilitates its insertion into the lipid bilayer of bacterial membranes, leading to increased permeability and ultimately cell death.

Table 1: Antimicrobial Activity of Selected Naphthalene Derivatives

| Compound/Derivative Class | Target Microorganism(s) | Key Findings | Reference(s) |

| Dihydroxynaphthalene-derivative bis-QACs | ESKAPE pathogens (S. aureus, P. aeruginosa) | Superior bacteriostatic and bactericidal action compared to commercial mono-QACs; cause severe membrane damage. | mdpi.comnih.gov |

| Naphthalene-substituted triazole spirodienones | Various bacteria and fungi | Exhibit significant antimicrobial activities. | rasayanjournal.co.inresearchgate.net |

| 1-hydroxynaphthalene-2-carboxanilides | Mycobacterium tuberculosis | Replacement of the naphthalene unit in bedaquiline (B32110) analogues affects antimycobacterial activity. | nih.gov |

| Naphthofuran derivatives | Human pathogenic bacteria and fungi | Exhibit significant antimicrobial activities. | rasayanjournal.co.inresearchgate.net |

Exploratory Research in Cancer and Neurodegenerative Diseases

The versatility of the naphthalene scaffold extends to the exploration of treatments for complex diseases like cancer and neurodegenerative disorders. nih.govekb.eg

In cancer research, naphthalene derivatives have been investigated as topoisomerase inhibitors, microtubule inhibitors, and as agents that can induce apoptosis in cancer cells. nih.gov For instance, novel naphthalene-substituted triazole spirodienones have shown potent in vitro cytotoxic activity against breast cancer cells by arresting the cell cycle and inducing apoptosis. nih.gov One particular compound from this series also demonstrated in vivo efficacy in suppressing tumor growth in a mouse model. nih.gov The naphthalene moiety is often used to enhance the chemical and metabolic stability of active molecules while maintaining their pharmacological effects. nih.gov

In the realm of neurodegenerative diseases, such as Alzheimer's disease, naphthalene derivatives are being explored for their potential to modulate the aggregation of amyloid-beta (Aβ) peptides, a hallmark of the disease. biorxiv.org A naphthalene monoimide derivative, TGR63, has been shown to effectively inhibit and dissolve Aβ42 aggregates. biorxiv.org In a transgenic mouse model of Alzheimer's, treatment with TGR63 resulted in a significant reduction of amyloid burden in the brain and rescued cognitive deficits. biorxiv.org The promising biocompatibility and blood-brain-barrier permeability of such compounds make them attractive candidates for further development. biorxiv.org

Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is another area where this compound and its derivatives play a significant role. wikipedia.orgrsc.orgrsc.org These molecules can act as building blocks for the construction of larger, organized structures with specific functions.

Host-Guest Complexation with Molecular Clefts and Receptors

The principles of host-guest chemistry, a central concept in supramolecular chemistry, involve the formation of complexes between a larger 'host' molecule and a smaller 'guest' molecule. wikipedia.org The naphthalene unit, with its defined shape and potential for functionalization, is an excellent component for designing molecular hosts.

Acyclic pillar[n]naphthalenes, which are oligomers made up of 2,3-diethoxynaphthalene (B13772719) units, have been synthesized and their host-guest properties investigated. nih.gov These molecules can form pseudo-cyclic structures and have shown the ability to form complexes with various organic ammonium (B1175870) cations and electron-deficient neutral guests. nih.gov The association constants for these complexes are comparable to those of some macrocyclic hosts, indicating strong and selective binding. nih.gov The formation of these host-guest complexes is driven by non-covalent interactions such as hydrophobic and van der Waals forces. nih.gov

The ability of naphthalene-based hosts to recognize and bind specific guest molecules has potential applications in areas such as sensing, catalysis, and drug delivery. rsc.orgnih.gov By designing hosts with specific cavity sizes and chemical properties, it is possible to achieve selective recognition of target molecules.

Formation of Ordered Supramolecular Assemblies via Non-Covalent Interactions

The hydroxyl groups of this compound are pivotal in the formation of ordered supramolecular assemblies through non-covalent interactions, particularly hydrogen bonding. These interactions, which are directional and specific, allow for the programmed self-assembly of molecules into well-defined, higher-order structures. rsc.org The resulting supramolecular architectures can range from simple dimers to complex, extended networks. rsc.org

The ability to form these assemblies is crucial for the development of "smart" materials that can respond to external stimuli. The strength and directionality of hydrogen bonds enable the construction of intricate and functional supramolecular systems. rsc.org Research in this area focuses on understanding and controlling the self-assembly process to create materials with tailored properties and functions. rsc.orgrsc.org

Control of Site-Selectivity in Organic Reactions through Confinement Effects

While direct research on the use of this compound for controlling site-selectivity through confinement effects is not extensively documented in the provided results, the concept of using defined molecular cavities to influence the outcome of chemical reactions is a well-established principle in supramolecular chemistry. The formation of macrocycles and other cage-like structures from precursors like this compound could create environments that sterically hinder or favor certain reaction pathways, thus achieving site-selectivity.

Design and Synthesis of Novel Synthetic Macrocyclic Receptors

The di-functional nature of this compound makes it an excellent starting material for the synthesis of novel macrocyclic receptors. These large, ring-shaped molecules are designed to selectively bind to other molecules (guests) based on size, shape, and chemical complementarity. The synthesis often involves a multi-step process where the hydroxyl groups are modified to introduce other functionalities, followed by a cyclization reaction.

For instance, a synthetic strategy could involve the conversion of the hydroxyl groups to reactive arms that can then be linked together to form the macrocycle. The naphthalene unit provides a rigid scaffold, which is crucial for pre-organizing the binding sites and enhancing the receptor's affinity and selectivity for a specific guest. The design and synthesis of such receptors are a significant area of research, with applications in sensing, catalysis, and separation technologies. nih.govnih.govrsc.org

Materials Science and Nanotechnology

The utility of this compound extends into the realm of materials science and nanotechnology, where it serves as a precursor for a variety of functional materials.

Precursors for Polyaromatic Hydrocarbon-Based Functional Materials

Polyaromatic hydrocarbons (PAHs) are a class of organic molecules with significant potential in nanotechnology and materials science. researchgate.net However, their synthesis is often hampered by poor solubility and susceptibility to oxidation. researchgate.net this compound serves as a valuable precursor for the synthesis of larger, more complex PAHs. researchgate.net

One approach involves the dehalogenative homocoupling of derivatives of this compound, such as 2,3-bis(bromomethyl)naphthalene (B3052160), on a metal surface. mpg.denih.gov This on-surface synthesis technique can lead to the formation of either dimers or conjugated polymers, depending on the specific precursor and reaction conditions. mpg.denih.gov For example, the homocoupling of 2,3-bis(bromomethyl)naphthalene on a gold surface can produce poly(o-naphthylene vinylidene), which can then be converted to its conjugated derivative, poly(o-naphthylene vinylene), through dehydrogenation. mpg.denih.gov

| Precursor | Product | Synthesis Method | Reference |

| 2,3-bis(bromomethyl)naphthalene | Poly(o-naphthylene vinylidene) | On-surface dehalogenative homocoupling | mpg.denih.gov |

| 2,3-bis(dibromomethyl)naphthalene | Dimeric structures | On-surface dehalogenative homocoupling | mpg.denih.gov |

Development of Luminescent and Halochromic Materials

The naphthalene core of this compound is inherently fluorescent, making it a suitable building block for luminescent materials. By chemically modifying the hydroxymethyl groups, it is possible to tune the photophysical properties of the resulting molecules. For example, incorporating this naphthalene derivative into larger conjugated systems or polymers can lead to materials with enhanced emission properties.

While direct evidence for halochromic (color-changing in response to pH) materials based on this compound is not prominent in the search results, the modification of its hydroxyl groups could introduce pH-sensitive functionalities, leading to halochromic behavior.

Role in Naphthalene Dearomatization Strategies for Three-Dimensional Skeletons

The dearomatization of aromatic compounds like naphthalene is a powerful strategy for transforming flat, two-dimensional molecules into complex, three-dimensional structures. nih.gov These 3D skeletons are highly sought after in medicinal chemistry and materials science due to their increased structural complexity and novel properties. nih.gov

While the direct use of this compound in dearomatization is not explicitly detailed, its derivatives can participate in reactions that lead to the disruption of the aromatic system. For example, the hydroxyl groups could be converted into leaving groups or directing groups that facilitate a dearomatizing transformation, such as a cycloaddition reaction. nih.gov This would open up new avenues for the synthesis of novel polycyclic aliphatic frameworks from readily available aromatic precursors. nih.gov

Application in Polymer and Resin Production

The rigid and planar structure of the naphthalene moiety makes this compound a valuable monomer in the synthesis of high-performance polymers and resins. Its incorporation into polymer backbones can significantly enhance thermal stability, mechanical strength, and confer unique optical and electronic properties. Research has explored its use in the production of various polymeric materials, including polyesters and epoxy resins, where the naphthalene unit contributes to improved material characteristics.

Detailed Research Findings

The bifunctional nature of this compound, with its two primary hydroxyl groups, allows it to act as a diol monomer in polycondensation reactions. This enables its integration into a variety of polymer structures.

Polyester (B1180765) Synthesis: The introduction of a naphthalene unit into polyester chains is a strategy to create materials with enhanced thermal properties and specific mesogenic characteristics. For instance, new polyesters have been synthesized using a 2,3-naphthalene central unit, which, combined with a flexible dodecamethylene spacer, results in polymers with bent-shaped mesogens. koreascience.kr The incorporation of naphthalene into the polymer backbone is a known method for increasing the glass transition temperature (Tg) of polyesters to over 100 °C and for modifying mechanical properties. rsc.org The general approach for synthesizing these polyesters involves melt polycondensation, reacting a naphthalene-containing monomer with a suitable dicarboxylic acid or its ester derivative. researchgate.net

Epoxy Resins: Naphthalene-based structures are incorporated into epoxy resins to improve their thermal resistance significantly. While various naphthalene diols are used, the principle remains the same: the rigidity of the naphthalene core elevates the glass transition temperature (Tg) of the cured resin. researchgate.netnih.govmdpi.com Research has shown that epoxy resins derived from dimeric naphthols can achieve exceptionally high Tg values, in some cases up to 328 °C, which is among the highest reported for epoxy resins. researchgate.net The process typically involves reacting a naphtholic precursor with epichlorohydrin (B41342) to create a naphthalene-based epoxy resin, which is then cured. google.com

Conjugated Polymers: On-surface synthesis studies using the related compound, 2,3-bis(bromomethyl)naphthalene, have demonstrated the formation of poly(o-naphthylene vinylidene). d-nb.infonih.gov This non-conjugated polymer can be dehydrogenated upon annealing to form the conjugated poly(o-naphthylene vinylene). d-nb.infonih.govlfchi-group.comresearchgate.net These findings highlight the potential of the 2,3-disubstituted naphthalene core structure for creating novel conjugated polymers with interesting electronic properties.

The table below summarizes findings from research on naphthalene-containing polymers, illustrating the impact of the naphthalene moiety on their properties.

Interactive Data Table: Properties of Naphthalene-Containing Polymers

| Polymer Type | Naphthalene Precursor | Key Research Finding | Resulting Properties | Reference |

| Polyester | 2,3-Naphthylene unit | Synthesis of polyesters with bent-shaped mesogens. | Formation of liquid crystalline phases. | koreascience.kr |

| Polyester | Naphthalene-substituted monomers | Naphthalene engineering enhances thermal and mechanical properties. | Glass Transition Temperature (Tg) > 100 °C; tunable mechanical properties. | rsc.org |

| Epoxy Resin | Dimeric Naphthols | Creation of tetra-functional epoxy resins with high crosslinking density. | Cured resin showed a Tg of 328 °C. | researchgate.net |

| Epoxy Resin | Naphthalene | Naphthalene acts as a phase-change agent within an epoxy matrix. | Stored 42.6 J/g of thermal energy; Tg of 46.4 °C with 60% naphthalene. | nih.gov |

| Poly(o-naphthylene vinylene) | 2,3-Bis(bromomethyl)naphthalene | On-surface dehalogenative homocoupling. | Formation of a conjugated polymer on a gold surface. | d-nb.infonih.gov |

| General Naphthalene Polymers | Naphthalene-based dimers | Polymerization of naphthalene-containing monomers. | General polymers exhibit Tg between 50-200 °C and degradation temperatures of 150-500 °C. | google.com |

Structural Elucidation and Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of 2,3-Bis(hydroxymethyl)naphthalene. Both ¹H and ¹³C NMR are routinely employed to confirm its identity and purity. nih.gov

The ¹H NMR spectrum provides a clear fingerprint of the molecule. The structure consists of three distinct types of protons: aromatic protons on the naphthalene (B1677914) core, methylene (B1212753) protons of the hydroxymethyl groups, and hydroxyl protons. The symmetry of the 2,3-disubstituted pattern simplifies the aromatic region. The spectrum is expected to show signals for the C1/C4 protons, the C5/C8 protons, and the C6/C7 protons, each with characteristic chemical shifts and coupling patterns. The methylene protons (-CH₂-) would appear as a singlet, though coupling to the hydroxyl proton can sometimes cause splitting, which can be confirmed by D₂O exchange. The hydroxyl protons (-OH) typically appear as a broad singlet or a triplet, depending on the solvent and concentration.

The ¹³C NMR spectrum complements the proton data by identifying all unique carbon environments. chemicalbook.com The spectrum would display signals for the four distinct aromatic carbons of the naphthalene ring system and one signal for the equivalent methylene carbons (-CH₂OH).

Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.8 - 8.0 | Multiplet | H-5, H-8 |

| ¹H | 7.4 - 7.6 | Multiplet | H-6, H-7 |

| ¹H | 7.7 | Singlet | H-1, H-4 |

| ¹H | 4.8 | Singlet | -CH₂- |

| ¹H | 5.0 - 5.5 | Triplet / Broad s | -OH |

| ¹³C | 133 - 135 | Singlet | C-4a, C-8a |

| ¹³C | 132 - 134 | Singlet | C-2, C-3 |

| ¹³C | 127 - 129 | Singlet | C-5, C-8 |

| ¹³C | 125 - 127 | Singlet | C-6, C-7 |

| ¹³C | 124 - 126 | Singlet | C-1, C-4 |

| ¹³C | 62 - 64 | Singlet | -CH₂OH |

Note: Predicted values are based on standard chemical shift ranges and may vary based on solvent and experimental conditions.

Variable temperature (VT) NMR studies are instrumental in analyzing the dynamic behavior of molecules, such as the rotation around single bonds. For this compound, VT-NMR could provide insights into the rotational barrier of the hydroxymethyl groups. At low temperatures, the rotation might slow sufficiently to make the two methylene protons diastereotopic, leading to the splitting of the singlet into a more complex pattern. However, a review of the current literature did not yield specific variable temperature NMR studies conducted on this compound.

NMR titration is a valuable method for studying non-covalent interactions in host-guest chemistry and determining their association constants (Ka). In such an experiment, incremental amounts of a guest molecule would be added to a solution of the host, this compound, and the resulting changes in the chemical shifts of the protons would be monitored. These changes can be used to calculate the binding constant. While this technique is widely used, no specific studies applying NMR titration to determine binding constants for host-guest systems involving this compound were found in the surveyed literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. With a molecular formula of C₁₂H₁₂O₂, the compound has a calculated molecular weight of approximately 188.22 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value of 188. The fragmentation pattern would likely involve characteristic losses of stable neutral molecules. Common fragmentation pathways would include the loss of a water molecule (H₂O, 18 amu) to give a fragment at m/z 170, or the loss of a hydroxymethyl radical (•CH₂OH, 31 amu) to yield a fragment at m/z 157. Further fragmentation could involve the loss of formaldehyde (B43269) (CH₂O, 30 amu). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the parent ion and its fragments with high accuracy. mdpi.com

Predicted Mass Spectrometry Fragmentation Data

| m/z Value | Proposed Fragment | Formula |

|---|---|---|

| 188 | Molecular Ion [M]⁺ | [C₁₂H₁₂O₂]⁺ |

| 170 | [M - H₂O]⁺ | [C₁₂H₁₀O]⁺ |

| 157 | [M - CH₂OH]⁺ | [C₁₁H₉O]⁺ |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. nih.gov The spectrum is dominated by absorptions corresponding to the hydroxyl and aromatic moieties. A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol groups, with the broadening indicative of hydrogen bonding. Aromatic C-H stretching vibrations typically appear as sharp peaks just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene groups appears just below 3000 cm⁻¹. The aromatic C=C stretching vibrations give rise to several absorptions in the 1450-1600 cm⁻¹ region. Finally, the C-O stretching of the primary alcohol groups will produce a strong band around 1050 cm⁻¹.

Characteristic Infrared Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3600 - 3200 | O-H Stretch (broad) | Alcohol (-OH) |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 3000 - 2850 | C-H Stretch | Methylene (-CH₂-) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of a molecule's structure in the solid state, yielding precise data on bond lengths, bond angles, and torsional angles. Such an analysis would definitively establish the conformation of the hydroxymethyl groups relative to the naphthalene plane and detail the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.

A search of the available scientific literature and crystallographic databases did not reveal a published single-crystal X-ray diffraction study for this compound. However, studies on related isomers, such as 1,8-Bis(hydroxymethyl)naphthalene, demonstrate the power of this technique. For the 1,8-isomer, X-ray analysis revealed significant steric strain and deviations in bond angles within the naphthalene core due to the proximity of the substituent groups. It also detailed an extensive network of intermolecular hydrogen bonds that form infinite chains within the crystal lattice. A similar analysis of the 2,3-isomer would be invaluable for understanding its solid-state conformation and packing arrangement. researchgate.net

Elucidation of Host-Guest Complex Geometries

While specific host-guest complexes involving this compound as the host molecule are not extensively documented in publicly available literature, its molecular structure suggests a potential for such interactions. The two hydroxymethyl groups can act as hydrogen bond donors and acceptors, and the electron-rich naphthalene system can participate in π-stacking interactions, both of which are crucial for the formation of host-guest complexes. nih.gov The spatial arrangement of the hydroxymethyl groups on the naphthalene core defines a potential binding pocket.

The elucidation of the geometry of such hypothetical complexes would rely on a combination of spectroscopic methods and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for the characterization of this compound. The chemical shifts in the ¹H and ¹³C NMR spectra provide information about the electronic environment of the protons and carbon atoms, respectively. nih.govchemicalbook.com In a host-guest complex, changes in these chemical shifts upon addition of a guest molecule can indicate the binding site and the nature of the interaction.

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), would be particularly valuable. NOESY experiments can identify protons that are in close spatial proximity, even if they are not directly bonded. In a host-guest complex, cross-peaks between the protons of the host (this compound) and the guest would provide direct evidence of encapsulation and help to define the geometry of the complex. nih.gov

Interactive Data Table: Spectroscopic Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~7.8 | m | Aromatic H |

| ¹H | ~7.4 | m | Aromatic H |

| ¹H | ~4.8 | s | -CH₂- |

| ¹H | ~5.3 | t | -OH |

| ¹³C | ~133 | s | Aromatic C |

| ¹³C | ~128 | d | Aromatic CH |

| ¹³C | ~126 | d | Aromatic CH |

| ¹³C | ~64 | t | -CH₂- |

| Note: Approximate chemical shifts are based on typical values for similar structures and may vary depending on the solvent and concentration. |

X-ray Crystallography: The definitive method for determining the geometry of a solid-state host-guest complex is single-crystal X-ray diffraction. This technique would provide precise bond lengths, bond angles, and torsion angles of the complex, unequivocally establishing the three-dimensional arrangement of the host and guest molecules.

Characterization of Supramolecular Frameworks and Intermolecular Interactions

The self-assembly of this compound into supramolecular frameworks is driven by various non-covalent interactions. The most significant of these are hydrogen bonding and π-π stacking.

Hydrogen Bonding: The two hydroxymethyl groups are capable of forming extensive hydrogen bond networks. Each hydroxyl group can act as both a hydrogen bond donor and an acceptor. This can lead to the formation of various supramolecular motifs, such as chains or sheets. For comparison, the crystal structure of the isomeric 1,8-bis(hydroxymethyl)naphthalene reveals infinite chains where each hydroxyl group participates in both donating and accepting a hydrogen bond. researchgate.net A similar propensity for hydrogen bonding would be expected for the 2,3-isomer, although the different substitution pattern would likely lead to different packing arrangements.

Other Intermolecular Interactions: In addition to hydrogen bonding and π-π stacking, weaker C-H···π interactions can also play a role in the stabilization of the supramolecular framework. In these interactions, a C-H bond acts as a weak acid and interacts with the electron-rich face of a nearby naphthalene ring.

The characterization of these supramolecular frameworks and intermolecular interactions relies heavily on single-crystal X-ray diffraction, which can directly visualize the packing of molecules in the solid state and quantify the distances and angles of these non-covalent bonds. Solid-state NMR spectroscopy could also provide valuable information about the local environment and dynamics within the crystalline structure.

Interactive Data Table: Intermolecular Interactions and Characterization Techniques

| Interaction Type | Description | Relevant Functional Groups | Primary Characterization Technique |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | -OH | X-ray Crystallography, IR Spectroscopy |

| π-π Stacking | Non-covalent interaction between aromatic rings. | Naphthalene Core | X-ray Crystallography |

| C-H···π Interactions | A weak type of hydrogen bond where a C-H bond interacts with a π-system. | -CH₂- and Naphthalene Core | X-ray Crystallography |

Theoretical and Computational Chemistry Studies

Quantum Mechanical Calculations (e.g., Density Functional Theory (DFT), Molecular Orbital (MO) Theory)

Quantum mechanical calculations are fundamental to understanding the electronic structure and energetic properties of 2,3-bis(hydroxymethyl)naphthalene.

The hydroxyl groups in this compound are capable of forming both intramolecular and intermolecular hydrogen bonds. Quantum mechanical calculations can quantify the strength and geometry of these bonds. Intermolecular hydrogen bonding is a dominant feature in the solid-state structure of related molecules like 1,8-bis(hydroxymethyl)naphthalene, where it creates infinite chains. nih.gov For the 2,3-isomer, similar intermolecular hydrogen bonding networks are expected to play a crucial role in its crystal packing.

Furthermore, the aromatic naphthalene (B1677914) core facilitates π-π stacking interactions, which are non-covalent interactions essential in molecular self-assembly. rsc.org Theoretical studies on similar aromatic systems have shown that π-π stacking is a significant stabilizing force, often working in concert with hydrogen bonding. nih.govnih.gov The strength of these stacking interactions is influenced by the electron density of the aromatic rings. rsc.org Computational models like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the interaction energy into components such as electrostatic, exchange, induction, and dispersion forces, providing a deeper understanding of the nature of these non-covalent bonds. uva.es In dimers of related aromatic thiols, dispersion forces have been found to be the dominant attractive force in π-stacking interactions. uva.esuva.es

Table 1: Key Intermolecular and Intramolecular Interactions in Substituted Naphthalenes

| Interaction Type | Description | Computational Method | Significance |

| Hydrogen Bonding | Occurs between the hydrogen atom of a hydroxyl group and an oxygen atom of a neighboring molecule (intermolecular) or within the same molecule (intramolecular). | DFT, MP2 | Dictates crystal packing and influences solubility. |

| π-π Stacking | Attractive, noncovalent interactions between the aromatic rings of neighboring naphthalene cores. | SAPT, DFT-D | Contributes to the stability of the solid-state structure and self-assembly. |

The electronic structure of this compound, particularly the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can be determined using methods like DFT and time-dependent DFT (TD-DFT). imist.masamipubco.com These calculations are crucial for predicting the molecule's photophysical properties, such as its absorption and emission spectra. The HOMO-LUMO energy gap is a key parameter that provides an estimate of the electronic excitation energy. samipubco.com For the parent naphthalene molecule, the HOMO-LUMO gap has been calculated to be around 4.75 eV using DFT. samipubco.com The introduction of hydroxymethyl substituents at the 2 and 3 positions is expected to modify the electronic properties, although specific values for this derivative were not found in the search results. Frontier Molecular Orbital (FMO) theory can be applied to understand the reactivity of the naphthalene system, for instance, in predicting the sites for electrophilic attack. ucsb.edu

Table 2: Calculated Electronic Properties of Naphthalene (for reference)

| Property | Computational Method | Basis Set | Calculated Value (eV) |

| HOMO-LUMO Gap | DFT | aug-cc-pVQZ | 4.75 samipubco.com |

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions involving naphthalene derivatives. researchgate.net By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition state structures. ims.ac.jpmit.edu For instance, in the oxidation of naphthalene by hydroxyl radicals, DFT and other high-level quantum chemical methods have been used to study the reaction pathways and calculate the kinetic rate constants. researchgate.net While specific studies on the reaction mechanisms of this compound were not identified, the general principles of computational reaction mechanism studies would apply. These calculations provide insights into the energy barriers of reactions and can help predict the selectivity of different reaction pathways. nih.gov

Molecular Dynamics and Docking Simulations

Molecular dynamics (MD) and docking simulations are powerful computational techniques for studying the behavior of molecules in a biological or materials science context.

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netchemmethod.com This is particularly useful in drug discovery for predicting how a ligand, such as a derivative of this compound, might interact with a biological target like a protein or nucleic acid. nih.govnih.govjapsonline.com The docking process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and scoring them based on their predicted binding affinity. researchgate.net

Following docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-receptor complex over time. nih.govnih.gov MD simulations provide a more realistic picture of the interactions in a solvated environment and can be used to assess the stability of the predicted binding mode. chemmethod.comjapsonline.com While no specific molecular docking or MD simulation studies involving this compound were found, these techniques are widely applied to other naphthalene derivatives to explore their potential as, for example, enzyme inhibitors. nih.gov The results of such simulations, including binding energies and analysis of intermolecular interactions like hydrogen bonds and hydrophobic contacts, can guide the design of new and more potent bioactive molecules.

Analysis of Solvent Effects and Environmental Influences on Molecular Behavior

The study of solvent effects is crucial for understanding the behavior of a molecule in various chemical environments. While comprehensive computational studies detailing the influence of a wide range of solvents on the molecular behavior of this compound are not extensively documented in the available literature, the exploration of its synthesis under solvent-free conditions provides a unique perspective.

A significant development in the synthesis of polyaromatic hydrocarbon derivatives, including this compound, is the use of mechanochemistry. researchgate.net This solvent-free approach avoids the complexities of solute-solvent interactions, which can influence reaction pathways and product yields. researchgate.net Traditional solution-based syntheses are often hampered by the poor solubility of polyaromatic hydrocarbons in many solvents, particularly environmentally benign ones. researchgate.net The mechanochemical synthesis of this compound from the corresponding diester via reduction highlights a method to obtain the molecule in its solid state, minimizing the influence of a solvent on its intrinsic molecular properties. researchgate.net

In solution-based syntheses of related 1-arylnaphthalene derivatives, various solvents such as THF and dioxane have been employed. acs.org The choice of solvent and base has been shown to be critical in these reactions, impacting the yield of the final product. acs.org For instance, in the nickel-catalyzed cyclization to form diamino-functionalized 1-arylnaphthalenes, the use of K₃PO₄·3H₂O as a base in THF was found to be effective, while other bases and the amount of water present had a significant impact on the reaction outcome. acs.org Similarly, in the coupling-cyclization of 2-iodophenol (B132878) with terminal alkynes, water has been used as a solvent, with triethylamine (B128534) acting as both a base and a co-solvent to facilitate the dispersion of organic substrates. mdpi.com These examples underscore the importance of the solvent environment in chemical transformations involving naphthalene-based structures. However, a detailed computational analysis quantifying the specific effects of these solvents on the geometric and electronic properties of this compound is a potential area for future research.

Predictive Modeling of Pharmacotherapeutic Potential and Enzyme Inhibition

Computational methods, particularly molecular docking and quantitative structure-activity relationship (QSAR) studies, are powerful tools for predicting the pharmacotherapeutic potential of compounds and understanding their interactions with biological targets. For derivatives of this compound and related lignans (B1203133), such studies have provided valuable insights into their potential as enzyme inhibitors.

A notable example involves a derivative of this compound, 5,8-dihydroxy-2,3-bis(hydroxymethyl)naphthalene-1,4-dione (a naphthoquinone). This compound has been the subject of docking studies to investigate its interaction with the human epidermal growth factor receptor 2 (HER2), a key target in breast cancer therapy. acs.orgnih.gov These studies revealed that the compound could potentially bind to the ATP-binding pocket of the HER2 kinase domain, inhibiting its activity. acs.org The compound demonstrated sub-micromolar inhibition potency against breast cancer cell lines and was also found to inhibit the autophosphorylation of HER2 and the epidermal growth factor receptor (EGFR). acs.orgnih.govresearchgate.netacsmedchem.org

Furthermore, a series of 1-aryl-2,3-bis(hydroxymethyl)naphthalene lignans have been synthesized and evaluated as selective inhibitors of phosphodiesterase IV (PDE IV), an enzyme implicated in inflammatory conditions such as asthma. researchgate.netresearchgate.netacs.org These studies have shown that modifications to the 1-aryl substituent can significantly impact the potency and selectivity of inhibition. researchgate.netresearchgate.net For instance, replacing a 1-phenyl ring with a pyridone ring resulted in a marked improvement in selectivity for PDE IV over PDE III. researchgate.net The most potent compound identified in one study was 6,7-diethoxy-2,3-bis(hydroxymethyl)-1-[1-(2-methoxyethyl)-2-oxo-pyrid-4-yl]naphthalene , which exhibited significant antispasmogenic activity in guinea pig models of bronchoconstriction. researchgate.netresearchgate.net

These findings highlight the potential of this compound as a scaffold for the design of novel therapeutic agents. The combination of synthetic chemistry and computational modeling allows for the rational design of derivatives with enhanced biological activity and selectivity.

Below is an interactive data table summarizing the biological activities of some this compound derivatives and related compounds.

| Compound Name | Target Enzyme/Receptor | Biological Activity | Reference |

| 5,8-dihydroxy-2,3-bis(hydroxymethyl)naphthalene-1,4-dione | HER2, EGFR | Sub-micromolar inhibition of breast cancer cell lines; Inhibition of HER2 and EGFR autophosphorylation | acs.orgnih.govresearchgate.net |

| 1-Aryl-2,3-bis(hydroxymethyl)naphthalene lignans | PDE IV | Selective inhibition of PDE IV | researchgate.netresearchgate.netacs.org |

| 6,7-diethoxy-2,3-bis(hydroxymethyl)-1-[1-(2-methoxyethyl)-2-oxo-pyrid-4-yl]naphthalene | PDE IV | Potent and selective PDE IV inhibitor with in vivo antispasmogenic activity | researchgate.netresearchgate.net |

Future Research Directions and Emerging Paradigms

Development of Novel and Highly Efficient Synthetic Pathways

The synthesis of polycyclic aromatic hydrocarbons like 2,3-Bis(hydroxymethyl)naphthalene has traditionally faced challenges such as low solubility in environmentally benign solvents and the use of harsh reagents. researchgate.net Modern synthetic chemistry is moving towards methods that are not only efficient but also sustainable.

A significant advancement in this area is the application of mechanochemistry , which involves conducting reactions in the solid state by grinding, often in a ball mill. researchgate.net This solvent-free approach has shown excellent potential for preparing polyaromatic hydrocarbon derivatives. researchgate.net Research by Mack and coworkers demonstrated the utility of high-speed ball milling (HSBM) for several steps in the synthesis of polyaromatic compounds, presenting an environmentally friendly alternative to conventional solution-based methods. researchgate.net This technique can reduce or eliminate the need for hazardous organic solvents, decrease energy consumption, and sometimes lead to higher yields in shorter reaction times.

Future research will likely focus on optimizing these mechanochemical routes and exploring other novel synthetic strategies. These may include flow chemistry, where reactants are continuously passed through a reactor, and biocatalysis, which uses enzymes to perform specific chemical transformations under mild conditions.

Exploration of Expanded Application Spectrum

The unique structure of this compound makes it an attractive candidate for a range of applications, from advanced materials to biomedical uses.

Design of Advanced Functional Materials with Tunable Properties

The two hydroxymethyl groups on the naphthalene (B1677914) core allow this compound to act as a monomer in polymerization reactions, leading to the creation of novel polymers with specific, tunable properties. The incorporation of the rigid naphthalene unit into a polymer backbone can significantly enhance its thermal and mechanical properties. For instance, naphthalene engineering in polyesters has been shown to improve the glass transition temperature. cd-bioparticles.net

An exciting frontier is the use of derivatives of this compound in on-surface synthesis . Research has shown that precursors like 2,3-bis(bromomethyl)naphthalene (B3052160) can undergo dehalogenative homocoupling on a gold surface (Au(111)) to form polymers. nih.gov Specifically, this precursor furnishes a poly(o-naphthylene vinylidene), which can then be dehydrogenated through mild annealing to create its conjugated derivative, poly(o-naphthylene vinylene). nih.gov This bottom-up approach allows for the precise construction of nanomaterials with potentially unique electronic and optical properties. nih.gov

Future work will likely explore the synthesis of a wider range of polymers from this compound and its derivatives. By carefully selecting co-monomers and controlling the polymerization conditions, materials with tailored characteristics such as high strength, specific conductivity, or fluorescence can be designed for applications in electronics, photonics, and as high-performance plastics.

| Precursor | Synthesis Method | Resulting Material | Potential Application |

| 2,3-Bis(bromomethyl)naphthalene | On-surface dehalogenative homocoupling | Poly(o-naphthylene vinylene) | Conjugated polymers for electronics |

| Naphthalene-based monomers | Copolymerization | Polyesters with high Tg | High-performance materials |

Precision Drug Design and Targeted Delivery Systems

The naphthalene scaffold is a common feature in many biologically active compounds and approved drugs. mdpi.comresearchgate.net Naphthalene derivatives have been investigated for a wide range of pharmacological activities, including anticancer and antimicrobial properties. mdpi.comresearchgate.net The development of bis-quaternary ammonium (B1175870) compounds (bis-QACs) from dihydroxynaphthalene derivatives has yielded potent antimicrobial agents. mdpi.com

While direct applications of this compound in drug delivery are still emerging, its structure offers significant potential. The hydroxyl groups can be functionalized, for example, by attaching them to polyamines or other biologically active moieties. Naphthalene-containing polyamines have shown potential as antitumor agents. nih.gov Furthermore, the hydrophobic naphthalene core can be exploited in the design of nanodelivery systems. For instance, naphthalene-hydrophobized β-1,3-glucan has been shown to form nanogels capable of encapsulating and delivering drugs like doxorubicin. lab-chemicals.com

Future research in this domain will focus on synthesizing derivatives of this compound to create prodrugs or targeting ligands. The integration of this compound into larger systems like liposomes or polymer nanoparticles could lead to the development of sophisticated drug delivery vehicles that can selectively target diseased cells, thereby increasing therapeutic efficacy and reducing side effects. nih.gov The design of such systems often involves a balance between the therapeutic agent and the delivery vehicle to ensure stability and effective release at the target site. nih.gov

Interdisciplinary Approaches Integrating Chemical Principles with Emerging Technologies

The study of this compound and its derivatives is increasingly benefiting from the integration of chemical synthesis with advanced analytical techniques and computational modeling. The on-surface synthesis of polymers from 2,3-bis(bromomethyl)naphthalene is a prime example of this interdisciplinary approach. nih.gov This research combines the principles of organic synthesis with the techniques of surface science, including scanning tunneling microscopy (STM) and non-contact atomic force microscopy (AFM), to visualize and control chemical reactions at the single-molecule level. nih.gov

Furthermore, Density Functional Theory (DFT) calculations are employed to provide deep insights into the reaction mechanisms, energetics, and the electronic structure of the resulting materials. nih.gov This synergy between experimental synthesis, advanced imaging, and theoretical modeling allows for a comprehensive understanding of the structure-property relationships of these novel materials.

Future directions will see a greater reliance on these integrated approaches. The use of artificial intelligence and machine learning could accelerate the discovery of new synthetic routes and predict the properties of novel materials derived from this compound. Computational screening of potential derivatives for specific applications, such as binding to a biological target or exhibiting desired electronic properties, will guide experimental efforts, making the research and development process more efficient.

Innovations in Green Chemistry and Sustainable Synthetic Methodologies

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are becoming central to chemical research and industry. The development of sustainable synthetic methods for this compound and its derivatives is a key area of future research.

As mentioned, mechanochemistry represents a significant step towards greener synthesis by minimizing solvent use. researchgate.net Another promising green chemistry paradigm is hydrothermal synthesis . This method uses water at elevated temperatures and pressures as the reaction medium, avoiding the need for organic solvents. rsc.org While not yet reported for this compound itself, hydrothermal synthesis has been successfully used to produce high-purity, symmetrically substituted naphthalene bisimides quantitatively without the need for catalysts or an excess of reagents. rsc.org This demonstrates the potential of applying such green techniques to the synthesis of other naphthalene derivatives.

Q & A

Q. What experimental design considerations are critical for minimizing bias in toxicological studies of 2,3-Bis(hydroxymethyl)naphthalene?

To minimize bias, researchers should adhere to structured risk-of-bias (RoB) frameworks. For animal studies, key criteria include:

- Randomization of dose groups to avoid selection bias.

- Blinding of personnel to prevent performance bias.

- Complete outcome reporting to mitigate selective reporting bias .

Use tools like the OHAT Risk of Bias Tool (Tables C-5, C-6) to systematically evaluate confounding variables (e.g., exposure characterization, outcome completeness) and categorize studies into low/high bias tiers .

Q. How should researchers characterize the environmental persistence of this compound?

Focus on partitioning, degradation pathways, and biomonitoring:

- Partitioning studies : Measure air-water-soil distribution coefficients (e.g., log Kow) to predict environmental mobility .

- Degradation assays : Use gas chromatography (GC) or mass spectrometry (MS) to track abiotic/biotic transformation products (e.g., oxidation of hydroxymethyl groups) .

- Biomonitoring : Analyze metabolites in occupationally exposed populations using high-resolution LC-MS/MS .

Advanced Research Questions

Q. How can conflicting toxicity data for this compound be reconciled across studies?

Follow a systematic evidence integration protocol:

Risk-of-bias tiering : Classify studies as Tier 1 (low bias), Tier 2 (probable bias), or Tier 3 (high bias) based on criteria like exposure accuracy and confounding control .